molecular formula C20H20N2O4 B4478011 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B4478011
M. Wt: 352.4 g/mol
InChI Key: CATVORFVDKUJLA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with various acylating agents to form intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide stands out due to its unique combination of a benzodioxin moiety with a pyrrolidine carboxamide.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22-18(23)12-15(19(22)13-5-3-2-4-6-13)20(24)21-14-7-8-16-17(11-14)26-10-9-25-16/h2-8,11,15,19H,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATVORFVDKUJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Reactant of Route 2
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Reactant of Route 3
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

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